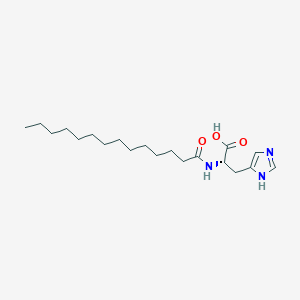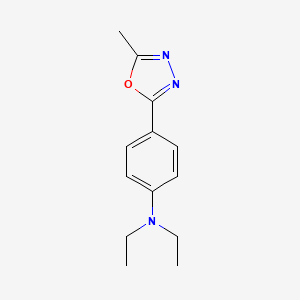
5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-isobutyl-4,6-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-Isobutyl-4,6-dichloropyrimidine: Lacks the amino and thione groups, which are crucial for certain reactions and interactions.
5-Amino-2-isobutylpyrimidine-4(1H)-thione: Lacks the chlorine atom, which may influence its chemical behavior.
Uniqueness
The presence of both the amino and thione groups, along with the isobutyl and chlorine substituents, makes 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione unique. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
属性
CAS 编号 |
61457-09-8 |
|---|---|
分子式 |
C8H12ClN3S |
分子量 |
217.72 g/mol |
IUPAC 名称 |
5-amino-6-chloro-2-(2-methylpropyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H12ClN3S/c1-4(2)3-5-11-7(9)6(10)8(13)12-5/h4H,3,10H2,1-2H3,(H,11,12,13) |
InChI 键 |
VJSHCQPSOSPWFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=S)C(=C(N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


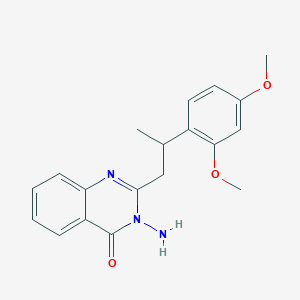
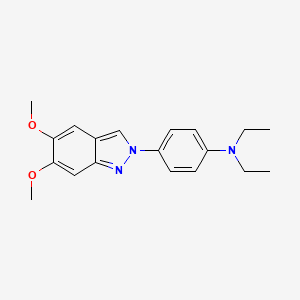

![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
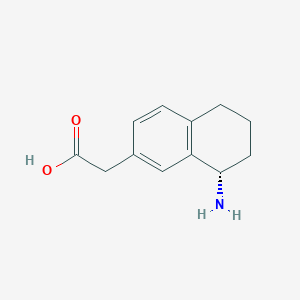

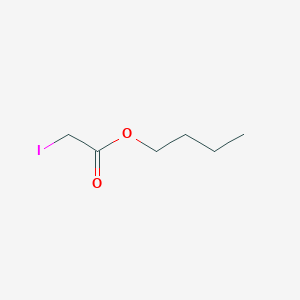

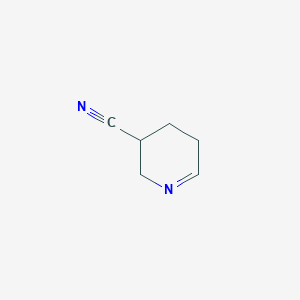
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
